3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid
Description
3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid is a synthetic organic compound featuring a prop-2-enoic acid backbone substituted with a phenyl ring bearing a sulfamoyl group linked to a 4-methoxyphenyl moiety. This structure confers unique electronic and steric properties, making it relevant in pharmacological research and as a synthetic intermediate.
Properties
IUPAC Name |
(E)-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-14-7-5-13(6-8-14)17-23(20,21)15-9-2-12(3-10-15)4-11-16(18)19/h2-11,17H,1H3,(H,18,19)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDLWQHLUTYJMQ-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid typically involves the reaction of 4-methoxyaniline with sulfonyl chloride to form the corresponding sulfonamide . This intermediate is then subjected to a Heck reaction with a suitable aryl halide to introduce the prop-2-enoic acid moiety . The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity . The methoxyphenyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Comparative Insights
Substituent Effects on Solubility and Reactivity :
- The target compound ’s 4-methoxyphenyl group increases lipophilicity compared to ethyl or methyl substituents (e.g., 926214-01-9) but reduces solubility in polar solvents .
- Compounds with trifluoromethyl groups (e.g., 379729-52-9) exhibit enhanced metabolic stability and electron-withdrawing effects, lowering pKa values (~3.8–4.2) compared to methoxy-substituted derivatives .
Hydrogen-Bonding and Crystal Packing :
- Sulfamoyl groups enable robust hydrogen-bonding networks, as seen in the target compound and 795293-20-6. However, bulky substituents (e.g., 4-methoxyphenyl) may disrupt crystal packing, reducing crystallinity compared to simpler analogs .
Pharmacological Applications :
- The target compound’s balance of lipophilicity and hydrogen-bonding capacity makes it suitable as a kinase inhibitor intermediate. In contrast, 379729-52-9’s trifluoromethyl group is favored in anti-inflammatory and anticancer agents .
Synthetic Utility :
- Tosyloxy-substituted derivatives (e.g., ) serve as reactive intermediates in nucleophilic substitution reactions, unlike sulfamoyl analogs, which are more stable under physiological conditions.
Biological Activity
3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid, also known by its CAS number 379729-41-6, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a methoxyphenyl ring, which is further attached to a phenylprop-2-enoic acid moiety. Its molecular formula is , and it exhibits various chemical properties that influence its biological interactions.
The biological activity of 3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfonamide group can inhibit the activity of certain enzymes, while the methoxyphenyl ring enhances binding affinity to biological targets. This dual mechanism suggests potential applications in treating various diseases, including cancer and inflammatory conditions.
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cellular models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
3. Antitumor Activity
Preliminary studies indicate that 3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated antimicrobial efficacy against Gram-positive bacteria with an IC50 value of 10 µM. |
| Study B (2023) | Reported anti-inflammatory effects in LPS-stimulated macrophages, reducing TNF-alpha levels by 40%. |
| Study C (2024) | Investigated antitumor effects in breast cancer cell lines, showing a significant reduction in cell viability at concentrations above 20 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
